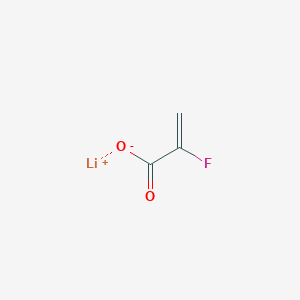
Lithium;2-fluoroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-fluoroprop-2-enoate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a lithium ion and a 2-fluoroprop-2-enoate moiety, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
Lithium;2-fluoroprop-2-enoate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell differentiation, proliferation, and apoptosis. IMPA plays a crucial role in the phosphatidylinositol signaling pathway .
Mode of Action
This compound interacts with its targets by inhibiting their activity. By inhibiting GSK-3, lithium can modulate various downstream pathways, including the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . The inhibition of IMPA disrupts the phosphatidylinositol signaling pathway .
Biochemical Pathways
The inhibition of GSK-3 and IMPA by this compound affects several biochemical pathways. For instance, the Wnt/β-catenin pathway is involved in cell proliferation and differentiation, while the BDNF pathway plays a role in neuronal survival and growth. The Nrf2 pathway is crucial for antioxidant defense, and the TLR4/NFκB pathway is involved in inflammatory responses .
Pharmacokinetics
The pharmacokinetics of lithium compounds are characterized by good oral absorption, distribution mainly in the total body water, no metabolism, and almost complete elimination unchanged by renal clearance . Lithium has an extremely narrow therapeutic window, which necessitates careful therapeutic drug monitoring .
Result of Action
The inhibition of GSK-3 and IMPA by this compound leads to various molecular and cellular effects. These include neuroprotection, synaptic maintenance, antioxidant effects, anti-inflammatory effects, and modulation of protein homeostasis . These effects contribute to lithium’s therapeutic action in psychiatric disorders and potential use in neurodegenerative conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as age, body weight, renal function, and drug-drug interactions can affect the pharmacokinetics of lithium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-fluoroprop-2-enoate typically involves the reaction of lithium hydroxide with 2-fluoroprop-2-enoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its lithium salt form.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the neutralization of 2-fluoroprop-2-enoic acid with lithium carbonate. This method is preferred due to its efficiency and cost-effectiveness, allowing for large-scale production with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, although this is less common compared to oxidation.
Substitution: Substitution reactions involving the fluorine atom are possible, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Lithium;2-fluoroprop-2-enoate has found applications in various scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- Lithium acetate
- Lithium propionate
- Lithium acrylate
Comparison: Lithium;2-fluoroprop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to other lithium carboxylates. This fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
lithium;2-fluoroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO2.Li/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCOJOOFSGPBSI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=C(C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FLiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288569-85-7 |
Source


|
| Record name | lithium(1+) ion 2-fluoroprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
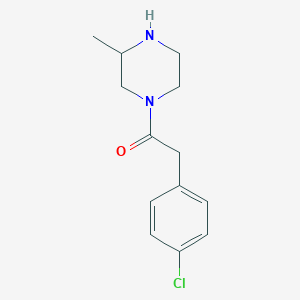

![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
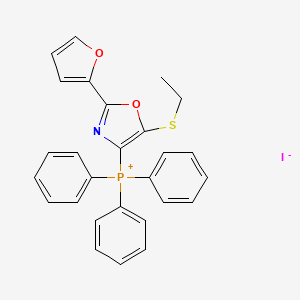
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)
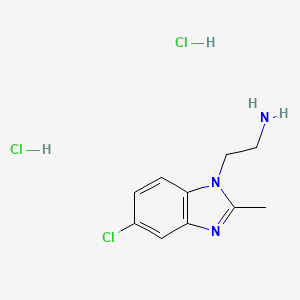

![3-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2417942.png)
![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)
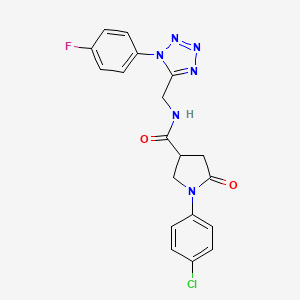
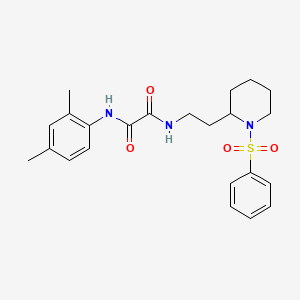
![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)
![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)
![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)
